molecular formula C7H10F3NO3 B2532758 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid CAS No. 1909347-88-1

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid

Cat. No.: B2532758
CAS No.: 1909347-88-1
M. Wt: 213.156
InChI Key: ANDWKUJHIWYOHX-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid (CAS 1909347-88-1) is a spirocyclic chemical compound offered as a salt with trifluoroacetic acid. This structure serves as a versatile and valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research . The 6-oxa-1-azaspiro[3.3]heptane scaffold is a saturated spirocyclic system containing both nitrogen and oxygen heteroatoms, which can be used to create three-dimensional rigid structures and modulate the properties of larger molecules . Suppliers offer this compound with a typical purity of 98% and packaging options suitable for laboratory-scale research, ranging from 1kg to 100kg . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, as it may be incompatible with strong oxidizing agents, strong acids, and strong bases .

Properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2HF3O2/c1-2-6-5(1)3-7-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWKUJHIWYOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-88-1
Record name 6-oxa-1-azaspiro[3.3]heptane trifluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid typically involves the formation of the spirocyclic core followed by the introduction of trifluoroacetic acid. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid such as trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Counterion Variants

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Oxa-1-azaspiro[3.3]heptane (base) C₅H₉NO 99.13 1046153-00-7 Parent compound; used as a building block in kinase inhibitors
6-Oxa-1-azaspiro[3.3]heptane TFA salt C₅H₉NO·C₂HF₃O₂ 213.16 1303587-87-2 Enhanced solubility; discontinued commercial availability
6-Oxa-1-azaspiro[3.3]heptane oxalate (2:1) C₁₂H₂₀N₂O₆ 288.30 1380571-72-1 Oxalate salt; 97% purity; used in chiral separations
6,6-Difluoro-2-azaspiro[3.3]heptane TFA C₈H₁₀F₅NO₂ 247.17 1427367-47-2 Fluorinated analog; ≥95% purity; potential enhanced metabolic stability

Key Differences :

  • Counterion Impact : The TFA salt (213.16 g/mol) offers superior solubility in organic solvents compared to the oxalate salt (288.30 g/mol), which is bulkier and may affect crystallization .
  • Fluorination : The 6,6-difluoro analog introduces fluorine atoms, which can alter electronic properties and bioavailability, making it advantageous in drug design .

Chromatographic Behavior

TFA is critical in HPLC as a mobile-phase additive (0.1% concentration) to improve peak resolution via ion-pairing mechanisms. For example:

  • 6-Oxa-1-azaspiro[3.3]heptane Derivatives: Separated using NP2 mobile phase (heptane/ethanol/TFA) on cationic CSPs, achieving baseline resolution for enantiomers like warfarin .
  • Comparison with Methanesulfonic Acid: TFA offers better solubility in heptane/ethanol systems compared to methanesulfonic acid, which may precipitate in non-polar solvents .

Commercial Availability and Stability

  • Discontinued TFA Salt : The TFA salt (CAS 1303587-87-2) is listed as discontinued, likely due to challenges in large-scale synthesis or stability issues .
  • Oxalate and Fluorinated Analogs : Readily available (e.g., 250 mg of oxalate salt in stock) with ≥95% purity, indicating robust synthetic protocols .

Biological Activity

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid (CAS Number: 1909347-88-1) is a compound characterized by its unique spirocyclic structure and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves cyclization reactions under acidic conditions, often utilizing trifluoroacetic acid as a catalyst. The compound's molecular formula is C7H10F3NO3C_7H_{10}F_3NO_3 with a molecular weight of approximately 213.15 g/mol .

Synthesis Overview:

  • Starting Materials: Appropriate precursors that can undergo cyclization.
  • Catalysts: Trifluoroacetic acid is commonly used to facilitate the reaction.
  • Reaction Conditions: Strong acidic conditions are essential for the successful formation of the spirocyclic structure.

Biological Activity

Research indicates that this compound exhibits potential bioactive properties, making it a candidate for various therapeutic applications.

The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors. The trifluoroacetic acid moiety contributes to its reactivity and stability, enhancing its ability to modulate biological activities .

Biological Assays

Various studies have investigated the compound's activity against different biological targets:

  • Antimicrobial Activity: Preliminary assays suggest that this compound may possess antimicrobial properties, although detailed studies are necessary to confirm efficacy and mechanisms .
  • Anticancer Potential: Initial research indicates that it may exhibit anticancer activities, particularly against specific cancer cell lines. Further investigation into its cytotoxic effects and pathways is ongoing .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures or functionalities:

  • Comparative Studies with Similar Compounds:
    • 2-Oxa-6-azaspiro[3.3]heptane: This compound has shown varying biological activities compared to 6-Oxa-1-azaspiro[3.3]heptane, suggesting structural modifications can significantly influence bioactivity .
    • Mechanistic Insights: Studies have provided insights into how structural features affect binding affinity and activity against biological targets .
  • Safety and Toxicity:
    • The safety data indicate that 6-Oxa-1-azaspiro[3.3]heptane can cause skin irritation and respiratory issues upon exposure, highlighting the need for careful handling in laboratory settings .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialPotential activity; further studies needed
AnticancerEfficacy against specific cancer cell lines
Safety ProfileCauses skin irritation; respiratory irritant

Q & A

(Basic) What synthetic methodologies are effective for preparing 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis involves dissolving the precursor (e.g., 1-ethynyl-2-azaspiro[3.3]heptan-2-ium) in dry dichloromethane (DCM) and adding trifluoroacetic acid (TFA) in stoichiometric excess (4 equivalents) to form the trifluoroacetate salt. The reaction proceeds at ambient temperature overnight, followed by solvent evaporation and vacuum drying to yield the product. Key optimizations include:

  • Anhydrous conditions : Prevents hydrolysis or side reactions.
  • Stoichiometry : Excess TFA ensures complete protonation/salt formation.
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction completion.
    Purification is often unnecessary if the reaction proceeds cleanly, achieving ≥95% purity directly from the reaction mixture .

(Advanced) How can multigram-scale synthesis of 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate be achieved without compromising purity?

Answer:
Scaling requires adjustments to solvent volume, mixing efficiency, and purification protocols:

  • Solvent ratio : Maintain a 1:25 (w/v) substrate-to-solvent ratio to ensure solubility and homogeneity.
  • Workup : Filtration removes triethylammonium chloride byproducts, while rotary evaporation avoids thermal degradation.
  • Batch size : Incremental scaling (e.g., 10 g to 100 g) with rigorous TLC or HPLC monitoring ensures consistency.
    Evidence shows successful scale-up to multigram quantities with quantitative yields and ≥95% purity using these methods .

(Analytical) What challenges arise in characterizing 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate via NMR, and how can they be resolved?

Answer:
TFA’s strong deshielding effect and residual proton signals (e.g., δ 9.40 ppm in DMSO-d6) can obscure key resonances. Mitigation strategies include:

  • Solvent selection : Use DMSO-d6 to shift TFA signals downfield, isolating spirocyclic compound peaks (e.g., δ 5.05 ppm for bridgehead protons) .
  • Acquisition parameters : Increase scan numbers (≥128) and use ¹H-¹³C HSQC to resolve overlapping signals.
  • Complementary techniques : Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ = 122.2) .

(Stability) Under what conditions does 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate degrade, and how is stability maintained?

Answer:
Degradation occurs via:

  • Moisture exposure : Hydrolysis of the spirocyclic ring or TFA counterion.
  • Thermal stress : Decomposition above 60°C.
    Preventive measures:
  • Storage : In a desiccator at –20°C under inert gas (N₂/Ar).
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
    Vacuum-drying post-synthesis minimizes residual water, as demonstrated in protocols yielding stable orange viscous oils .

(Data Contradictions) How should discrepancies in reported yields or purity of 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate be investigated?

Answer:
Methodological validation steps include:

  • Reproducibility checks : Replicate synthesis under identical conditions (solvent, stoichiometry, temperature).
  • Analytical calibration : Cross-validate NMR/MS data with internal standards (e.g., acetophenone for NMR).
  • Impurity profiling : Use HPLC with UV/ELS detectors to identify byproducts (e.g., unreacted alkyne precursors).
    Studies show ≥95% purity is achievable without chromatography if side reactions are minimized .

(Mechanistic) What role does TFA play in the reactivity of 6-Oxa-1-azaspiro[3.3]heptane during functionalization?

Answer:
TFA acts as both a proton source and counterion:

  • Acid catalysis : Facilitates ring-opening or nucleophilic substitution by protonating basic sites.
  • Stabilization : The trifluoroacetate ion stabilizes intermediates via electron-withdrawing effects.
    For example, TFA enables ethynylation of spirocyclic amines, forming stable salts for downstream reactions .

(Advanced Purification) When is chromatography necessary for purifying 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate, and what columns/solvents are optimal?

Answer:
Chromatography is required if:

  • Byproducts persist : E.g., unreacted starting materials or dimerized species.
  • Purity benchmarks : >99% purity for biological assays.
    Protocol :
  • Column : Silica gel (230–400 mesh).
  • Eluent : Gradient of DCM:MeOH (95:5 to 90:10) or ethyl acetate:hexane (1:1).
  • Detection : UV at 254 nm or iodine staining for non-UV-active compounds.
    Evidence shows direct isolation suffices for ≥95% purity in most cases .

(Environmental) What precautions are needed to mitigate environmental release of TFA during synthesis?

Answer:
TFA is a persistent environmental pollutant. Best practices include:

  • Neutralization : Quench excess TFA with aqueous NaHCO₃ before disposal.
  • Recycling : Distill DCM/TFA mixtures under reduced pressure.
  • Waste tracking : Adhere to EPA guidelines for fluorinated waste (40 CFR Part 261) .

(Crystallography) Can single-crystal X-ray diffraction resolve the spirocyclic structure of 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate?

Answer:
Yes, but challenges include:

  • Crystal growth : Slow vapor diffusion of ether into DCM solutions yields suitable crystals.
  • TFA disorder : The counterion may require constrained refinement.
  • Data collection : High-resolution (≤0.8 Å) data at low temperature (100 K) improves accuracy.
    Related spirocyclic compounds have been successfully characterized via XRD .

(Advanced Applications) How is 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate utilized in peptide mimetics or drug discovery?

Answer:
The spirocyclic core serves as a rigid scaffold for:

  • Conformational restriction : Mimics peptide β-turns or helices.
  • Bioisosteres : Replaces flexible amines or ethers in lead compounds.
    Example: Trifluoroacetate salts enhance solubility for in vitro screening, as shown in multigram-scale syntheses of pharmacologically active spirocycles .

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